3-Heptyl-5-(4H-[1,2,4]triazol-3-ylsulfanylmethyl)-dihydro-furan-2-one
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Overview
Description
3-HEPTYL-5-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]OXOLAN-2-ONE is a complex organic compound featuring a heptyl chain, a triazole ring, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HEPTYL-5-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]OXOLAN-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of heptyl bromide with 4H-1,2,4-triazole-3-thiol to form the heptyl triazole intermediate. This intermediate is then reacted with oxirane under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-HEPTYL-5-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]OXOLAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted triazole derivatives. These products can have varied applications depending on their chemical properties .
Scientific Research Applications
3-HEPTYL-5-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]OXOLAN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-HEPTYL-5-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]OXOLAN-2-ONE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The compound may also interfere with cellular pathways, such as those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 3-Nitro-1,2,4-triazol-5-one
- 4-Methyl-5-propoxy-1,2,4-triazol-3-one
- 1,2,4-Triazole-based ligands
Uniqueness
What sets 3-HEPTYL-5-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]OXOLAN-2-ONE apart is its unique combination of a heptyl chain, triazole ring, and oxolane ring. This structure imparts specific chemical and biological properties that are not commonly found in other triazole derivatives.
Properties
Molecular Formula |
C14H23N3O2S |
---|---|
Molecular Weight |
297.42 g/mol |
IUPAC Name |
3-heptyl-5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)oxolan-2-one |
InChI |
InChI=1S/C14H23N3O2S/c1-2-3-4-5-6-7-11-8-12(19-13(11)18)9-20-14-15-10-16-17-14/h10-12H,2-9H2,1H3,(H,15,16,17) |
InChI Key |
CKJSNISMHJMZGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CC(OC1=O)CSC2=NC=NN2 |
Origin of Product |
United States |
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